

# Synthesis and Fundamental Properties

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## Compound Focus: Ni-(S)-BPB-Gly

CAS No.: 96293-19-5

Cat. No.: S2796894

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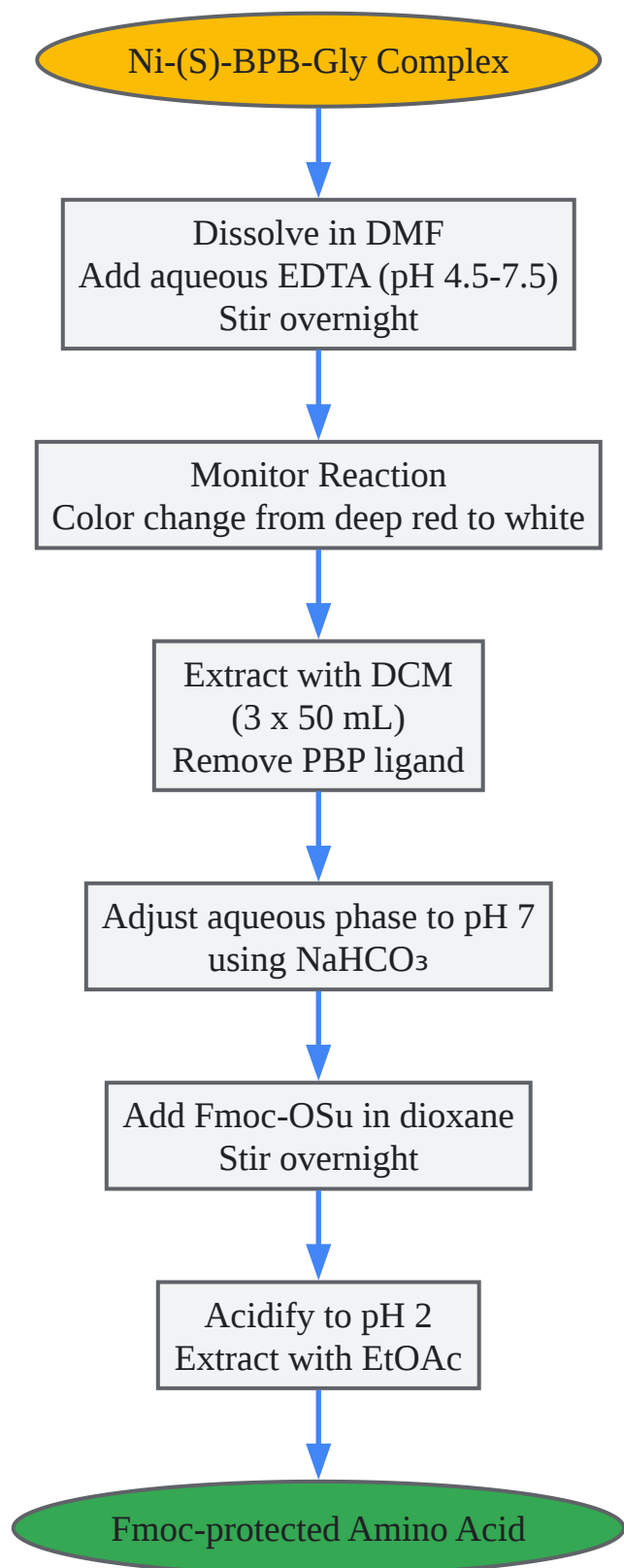
The **Ni-(S)-BPB-Gly** complex is synthesized from a chiral auxiliary (S)-BPB, glycine, and nickel ions [1] [2]. The table below summarizes its core characteristics.

Property	Description
Chemical Formula	$C_{27}H_{26}N_3NiO_3^-$ [3]
Primary Application	Platform for synthesizing unnatural amino acids (UAAs) via C-H bond activation of the glycine moiety [4].
Key Feature	Chiral environment from (S)-BPB auxiliary allows for stereocontrolled synthesis [1].
Stability	Complex is stable across a range of pH conditions [4].
Protein Binding	Binds to Bovine Serum Albumin (BSA) via static quenching, driven by hydrogen bonding and van der Waals forces [2].

## Experimental Protocol: Hydrolysis Under Mild Conditions

A key advanced protocol involves hydrolyzing the complex with Ethylenediaminetetraacetic acid (EDTA) to isolate the amino acid while preserving acid-labile protecting groups [4]. The workflow for this method is

summarized in the diagram below.



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Diagram of the EDTA-mediated hydrolysis and Fmoc protection workflow.

- **Key Advantage:** This method avoids traditional harsh acidic conditions (reflux in HCl), enabling the isolation of UAAs with acid-labile side-chain protecting groups intact [4].
- **Optimal Conditions:** Using **12 equivalents of EDTA** at a **pH between 4.5 and 7.5** at room temperature leads to complete hydrolysis overnight. Higher pH levels can be used for highly acid-sensitive groups [4].

## Analytical and Binding Studies

The complex's interaction with biomolecules is crucial for its application profile. The table below summarizes the binding interaction with Bovine Serum Albumin (BSA).

Parameter	Finding
Interaction Studied	Binding with Bovine Serum Albumin (BSA) [2]
Quenching Mechanism	Static quenching (ground-state complex formation) [2]
Binding Forces	Hydrogen bonding and van der Waals forces (calculated from thermodynamic parameters) [2]
Binding Distance	2.413 - 2.459 nm (across 293-308 K, determined via FRET) [2]
Energetics	Spontaneous ( $\Delta G^0 < 0$ ) and exothermic ( $\Delta H^0 < 0$ ) process [2]

## Research Context and Application Notes

- **Scalable Synthesis:** The precursor ligand (S)-BPB can be synthesized on a multi-gram scale with high yield (82%) and excellent enantiomeric purity (>99%) [1].
- **Broader Relevance:** Schiff base complexes are versatile. Research on a related nickel probe shows they can exhibit strong pH-dependent fluorescence, useful in sensor design [5]. Cobalt(III) Schiff base complexes are also being explored for their ability to inhibit cancer cell migration by targeting transcription factors [6] [7].

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